molecular formula C21H24N2O9 B13962495 1,3-Bis((acetyloxy)methyl)-5-(1-oxopropoxy)-5-(1-phenylethyl)barbituric acid CAS No. 37431-43-9

1,3-Bis((acetyloxy)methyl)-5-(1-oxopropoxy)-5-(1-phenylethyl)barbituric acid

Cat. No.: B13962495
CAS No.: 37431-43-9
M. Wt: 448.4 g/mol
InChI Key: LTBWEGNSTWPSDA-UHFFFAOYSA-N
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Description

[1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate is a synthetic organic compound that belongs to the class of diazinanes These compounds are characterized by their diazinane ring structure, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate typically involves multiple steps:

    Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring through a cyclization reaction. This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of Acetyloxymethyl Groups: The acetyloxymethyl groups can be introduced via esterification reactions. This involves reacting the diazinane intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

    Addition of the Propanoate Group: The final step involves the esterification of the diazinane derivative with propanoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxymethyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the diazinane ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxymethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a biochemical probe. Its ability to undergo specific chemical reactions can be utilized to study enzyme mechanisms or to label biomolecules.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be relevant in drug discovery.

Industry

In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.

Comparison with Similar Compounds

Similar Compounds

    [1,3-bis(hydroxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate: Similar structure but with hydroxymethyl groups instead of acetyloxymethyl groups.

    [1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate: Similar structure but with methoxymethyl groups instead of acetyloxymethyl groups.

Uniqueness

The presence of acetyloxymethyl groups in [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate distinguishes it from its analogs. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it unique in its class.

Properties

CAS No.

37431-43-9

Molecular Formula

C21H24N2O9

Molecular Weight

448.4 g/mol

IUPAC Name

[1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate

InChI

InChI=1S/C21H24N2O9/c1-5-17(26)32-21(13(2)16-9-7-6-8-10-16)18(27)22(11-30-14(3)24)20(29)23(19(21)28)12-31-15(4)25/h6-10,13H,5,11-12H2,1-4H3

InChI Key

LTBWEGNSTWPSDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(C(=O)N(C(=O)N(C1=O)COC(=O)C)COC(=O)C)C(C)C2=CC=CC=C2

Origin of Product

United States

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